N-[(1S,2R)-2-chlorocyclohexyl]acetamide
Description
N-[(1S,2R)-2-Chlorocyclohexyl]acetamide is a chiral acetamide derivative characterized by a cyclohexyl backbone with a chlorine substituent at the 2-position and an acetamide group attached to the nitrogen. The stereochemistry (1S,2R) is critical for its molecular interactions, particularly in pharmacological contexts.
Properties
IUPAC Name |
N-[(1S,2R)-2-chlorocyclohexyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14ClNO/c1-6(11)10-8-5-3-2-4-7(8)9/h7-8H,2-5H2,1H3,(H,10,11)/t7-,8+/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDJBPALZTFVDEV-SFYZADRCSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1CCCCC1Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@H]1CCCC[C@H]1Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Stereochemical Variations
U-50488H (trans-2-(3,4-dichlorophenyl)-N-methyl-N-(1S,2S)-2-(pyrrolidin-1-yl)cyclohexyl)acetamide)
- Structure : Features a (1S,2S) configuration, a dichlorophenyl group, and a pyrrolidinyl substituent.
- Pharmacology : Exhibits high KOR selectivity (MOR/KOR ratio = 430) with negligible mu-opioid receptor (MOR) affinity (KOR KD = 195 nM, MOR KD = 2.2 nM) .
- Key Insight : The (−)trans-(1S,2S) isomer has 100-fold greater KOR affinity than its (1R,2R) counterpart, underscoring stereochemistry’s role in activity .
N-[(1S,2R)-2-Chlorocyclohexyl]acetamide
- Structural Difference : Lacks the dichlorophenyl and pyrrolidinyl groups of U-50488H but shares a cyclohexyl-acetamide core.
- Implication : The (1S,2R) configuration may reduce KOR/MOR selectivity compared to U-50488H due to altered spatial orientation.
Substituent Effects
U-51574 (2-(3,4-dichlorophenyl)-N-[(1R,2R)-2-(dimethylamino)cyclohexyl]-N-methylacetamide)
2-Chloro-N-cyclohexylacetamide
Functional Group Modifications
S-Metolachlor (2-chloro-N-(6-ethyl-o-tolyl)-N-[(1S)-2-methoxy-1-methylethyl]acetamide)
- Structure : Contains a methoxypropan-2-yl group and ethyl-methylphenyl substituent.
- Application : Herbicidal activity due to lipophilic substituents enhancing plant membrane penetration .
- Contrast : The target compound’s cyclohexyl and chlorine groups may favor central nervous system (CNS) targeting, unlike S-metolachlor’s agrochemical design.
N-Cyclohexyl-2-(2,3-dichlorophenoxy)acetamide
Pharmacokinetic and Physicochemical Properties
Notes:
- LogP : Higher lipophilicity (e.g., U-50488H) correlates with enhanced blood-brain barrier penetration.
- Molecular Weight : Compounds >300 Da (e.g., U-50488H) may face reduced bioavailability compared to lighter analogs.
Research Findings and Implications
- Substituent Optimization : Bulky groups (e.g., dichlorophenyl in U-50488H) enhance receptor interaction but increase metabolic instability. The target compound’s simpler structure may improve metabolic half-life.
- Off-Target Effects : Unlike U-50488H, which causes dysphoria and diuresis via KOR activation, the target compound’s lack of a pyrrolidinyl group may mitigate these side effects .
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